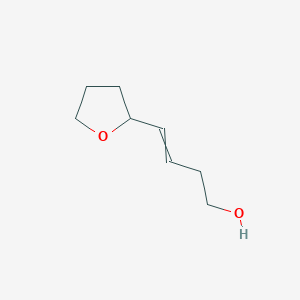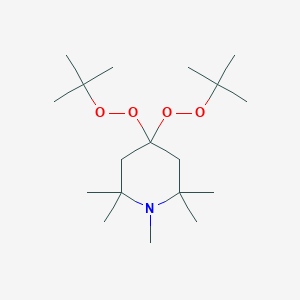![molecular formula C26H22N4 B14426957 N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline CAS No. 83799-85-3](/img/structure/B14426957.png)
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline is a complex organic compound with the molecular formula C26H22N4 It is known for its unique structure, which includes multiple aromatic rings and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline typically involves the condensation of hydrazine derivatives with aromatic aldehydes or ketones. One common method is the reaction between diphenylhydrazine and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2-hydroxyphenyl)ethylideneamino]-3-methoxybenzamide
- N-[1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzene-1-carbohydrazide
Uniqueness
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline is unique due to its specific arrangement of aromatic rings and nitrogen atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
83799-85-3 |
|---|---|
Formule moléculaire |
C26H22N4 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C26H22N4/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28-30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
Clé InChI |
HDSSPAGQOWQIST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC=NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



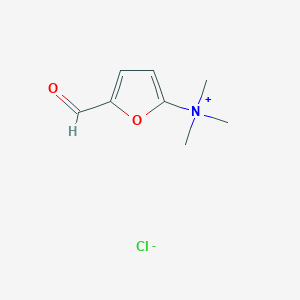
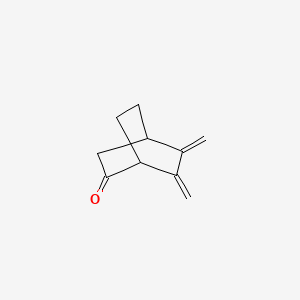
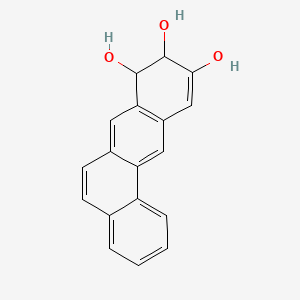
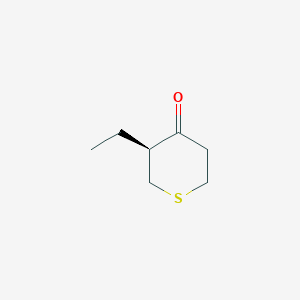

![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
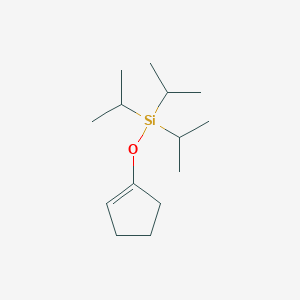
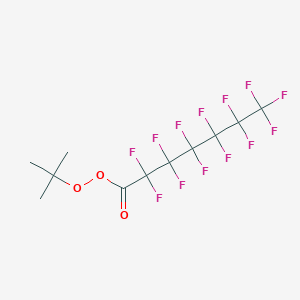

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
